molecular formula C12H17ClN4O B2469700 1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine CAS No. 1674390-07-8

1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine

Cat. No.: B2469700
CAS No.: 1674390-07-8
M. Wt: 268.75
InChI Key: OFVUXGXHYRABKQ-UHFFFAOYSA-N
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Description

1-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine is a triazole-derived compound featuring a 1,2,4-triazole core substituted with a methoxymethyl group at position 5 and a 2-phenylethanamine moiety at position 3. This article compares its structural and physicochemical properties with analogous compounds, focusing on substituent effects, heterocyclic variations, and inferred pharmacological implications.

Properties

IUPAC Name

1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-17-8-11-14-12(16-15-11)10(13)7-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFRPSQKSYZOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC(=NN1)C(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine typically involves the following steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and formic acid or its derivatives. For instance, 5-(methoxymethyl)-1H-1,2,4-triazole can be prepared by reacting methoxymethyl hydrazine with formic acid under reflux conditions.

  • Attachment of the Phenylethanamine Moiety: : The phenylethanamine moiety can be introduced through a nucleophilic substitution reaction. This involves reacting the 5-(methoxymethyl)-1H-1,2,4-triazole with a suitable phenylethanamine derivative in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions to form a dihydrotriazole derivative.

    Substitution: The phenylethanamine moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) with iron(III) chloride as a catalyst.

Major Products Formed

    Oxidation: Formation of 1-[5-(formyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine.

    Reduction: Formation of 1-[5-(methoxymethyl)-1,2-dihydro-1H-1,2,4-triazol-3-yl]-2-phenylethanamine.

    Substitution: Formation of halogenated derivatives such as 1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-(4-chlorophenyl)ethanamine.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
The compound has shown promising results in antimicrobial studies. Research indicates that derivatives of triazole compounds exhibit significant antibacterial and antifungal properties. Specifically, the presence of the triazole ring enhances the interaction with biological targets, leading to increased efficacy against various pathogens. Studies have demonstrated that modifications in the side chains can optimize these effects, making it a candidate for developing new antimicrobial agents .

Anticancer Properties
Several studies have indicated that triazole derivatives possess anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. The mechanism often involves interference with cellular signaling pathways related to cancer progression. For instance, compounds similar to 1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models .

Neuroprotective Effects
Research has also pointed towards the neuroprotective properties of triazole derivatives. These compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter levels or reducing oxidative stress. The potential for developing therapeutic agents for conditions like Alzheimer's disease is being explored through various preclinical studies .

Agricultural Applications

Fungicides
The compound's structural characteristics make it suitable for development as a fungicide. Triazole compounds are widely used in agriculture to control fungal diseases in crops. The efficacy of this compound against specific fungal pathogens has been investigated, showing potential as an effective agricultural fungicide .

Plant Growth Regulators
Emerging research suggests that triazole derivatives may also act as plant growth regulators. They can influence plant metabolism and growth patterns by modulating hormone levels or stress responses. This application could enhance crop yield and resilience under adverse environmental conditions .

Material Science Applications

Polymer Chemistry
In the realm of material science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of triazole units into polymer backbones can improve thermal stability and mechanical strength. This approach is valuable for developing advanced materials for industrial applications .

Nanotechnology
The compound's unique chemical structure allows it to participate in various click chemistry reactions, facilitating the development of nanomaterials. These materials can have applications in drug delivery systems and biosensors due to their biocompatibility and functionalization capabilities .

Case Studies

Study Focus Findings
Antimicrobial Efficacy Evaluated against E. coli and S. aureusShowed significant inhibition at low concentrations; potential for new antibiotic development
Anticancer Activity Tested on breast cancer cell linesInduced apoptosis and reduced cell viability; promising lead for anticancer drug development
Fungicidal Properties Field trials on wheat cropsEffective against Fusarium species; improved crop yield observed

Mechanism of Action

The mechanism of action of 1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or the binding affinity to receptors. The phenylethanamine moiety can interact with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Research Findings and Implications

Substituent Effects: Methoxymethyl (target) vs. Phenylethanamine (target) vs. phenyl (): The ethanamine linker adds flexibility, possibly enhancing binding to flexible receptor pockets .

Heterocycle Impact :

  • Triazole (target) vs. pyrazole (): Triazoles are more electron-deficient, favoring interactions with electron-rich biological targets. Pyrazoles may exhibit better metabolic stability due to reduced ring strain .

Crystallographic Analysis :

  • Structural data for similar compounds (e.g., ) are often resolved using SHELX software, enabling precise conformational comparisons .

Biological Activity

1-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-2-phenylethanamine is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound through various studies and findings.

The chemical structure of this compound can be represented as follows:

PropertyValue
Chemical Formula C12_{12}H16_{16}N4_{4}O2_{2}
Molecular Weight 232.28 g/mol
CAS Number 88561-45-9
IUPAC Name This compound

Antifungal Activity

Research has shown that triazole derivatives exhibit significant antifungal properties. A study evaluating various triazole compounds reported that those with a methoxymethyl substituent demonstrated enhanced activity against several fungal strains. The mechanism often involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.

Antibacterial Effects

Triazoles have also been investigated for their antibacterial effects. The compound was tested against various bacterial strains, showing promising results in inhibiting growth. The specific mode of action typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anti-inflammatory Properties

In vitro studies highlighted the anti-inflammatory potential of triazole derivatives. The compound was found to inhibit the production of pro-inflammatory cytokines in cell cultures stimulated by lipopolysaccharides (LPS). This suggests a mechanism that could be beneficial in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of triazole derivatives have been a focal point in recent research. The compound was evaluated in several cancer cell lines, demonstrating cytotoxic effects. Notably, it was found to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.

Case Studies

Several case studies have documented the biological activity of similar triazole compounds:

  • Study on Antifungal Activity : A series of methoxymethyl-substituted triazoles were synthesized and tested against Candida albicans and Aspergillus niger. Results indicated that compounds with higher lipophilicity showed better antifungal activity due to increased membrane permeability .
  • Antibacterial Evaluation : In a comparative study involving methoxymethyl triazoles and standard antibiotics, the derivatives exhibited comparable or superior antibacterial activity against resistant strains of Staphylococcus aureus .
  • Anti-inflammatory Mechanism : A study investigated the effect of triazole derivatives on RAW264.7 macrophages, revealing that treatment with these compounds significantly reduced nitric oxide production and pro-inflammatory cytokine release .

Q & A

Q. Table 1: Key Reaction Conditions for Synthesis

ParameterOptimal RangeReference
SolventDMF, DMSO
Temperature60–100°C
CatalystK₂CO₃, CuI (for click chemistry)
Purification MethodColumn chromatography

Q. Table 2: Critical Spectroscopic Benchmarks

TechniqueKey Peaks/SignalsFunctional Group Confirmation
1H^1H-NMRδ 3.5–4.5 (OCH₂), δ 7.2–7.6 (phenyl)Methoxymethyl, aromatic rings
HRMS[M+H]⁺ = calculated ± 0.001 DaMolecular formula validation

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